3-(4-Fluoropyridin-2-yl)propanoic acid
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Overview
Description
3-(4-Fluoropyridin-2-yl)propanoic acid is an organic compound that belongs to the class of fluoropyridines This compound is characterized by the presence of a fluorine atom attached to the pyridine ring, which significantly influences its chemical and biological properties
Mechanism of Action
: Synthesis of Fluorinated Pyridines | SpringerLink : Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study … : 3- [4- (AMINOSULFONYL)PHENYL]PROPANOIC ACID - DrugBank Online : 3-(9-HYDROXY-1,3-DIOXO-4-PHENYL-2,3-DIHYDROPYRROLO[3,4-C]CARBAZOL-6(1H … : A brief review of the biological potential of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoropyridin-2-yl)propanoic acid typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which yields 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate reagents to introduce the propanoic acid moiety.
Industrial Production Methods: Industrial production of fluoropyridines, including this compound, often involves large-scale fluorination reactions using metal fluoride complexes such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluoropyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.
Scientific Research Applications
3-(4-Fluoropyridin-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s fluorinated structure makes it useful in the development of radiolabeled tracers for imaging studies.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of agrochemicals and specialty chemicals, where fluorination improves the efficacy and environmental stability of the products.
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Comparison: 3-(4-Fluoropyridin-2-yl)propanoic acid is unique due to the specific positioning of the fluorine atom and the propanoic acid moiety. This structural arrangement imparts distinct chemical and biological properties compared to other fluoropyridines. For instance, the presence of the propanoic acid group enhances the compound’s solubility and reactivity, making it more versatile in various applications.
Properties
IUPAC Name |
3-(4-fluoropyridin-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-3-4-10-7(5-6)1-2-8(11)12/h3-5H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBVAJOWVOGNKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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